molecular formula C16H12N4O B056666 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1080025-88-2

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B056666
CAS No.: 1080025-88-2
M. Wt: 276.29 g/mol
InChI Key: UPLQVGQBBPIDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecular hybrid, featuring both benzotriazole and indole moieties linked by a ketone bridge, is primarily investigated as a versatile scaffold or a key intermediate in the synthesis of more complex pharmacologically active molecules. The benzotriazole group is a well-known pharmacophore and a versatile synthetic handle, often utilized in nucleoside chemistry and as a biomimetic for peptide bonds, while the indole nucleus is a privileged structure found in numerous natural products and drugs. Researchers value this compound for its potential application in developing novel kinase inhibitors, protease inhibitors, and other targeted therapeutic agents, particularly in oncology and neurodegenerative disease research. Its mechanism of action is highly context-dependent, but it is frequently studied for its ability to modulate protein-protein interactions and enzymatic activity through competitive binding at active sites. Furthermore, its unique structure makes it a candidate for use in materials science, particularly in the development of organic semiconductors and fluorescent probes due to the inherent photophysical properties of the indole and benzotriazole systems. This product is provided to support high-level chemical and biological screening, lead optimization, and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLQVGQBBPIDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Acylation with B(HSO<sub>4</sub>)<sub>3</sub>

A solvent-free approach utilizing boron sulfonic acid (B(HSO<sub>4</sub>)<sub>3</sub>) as a catalyst enables efficient coupling of phenylglyoxals with indole and benzotriazole derivatives. The reaction proceeds via electrophilic substitution, where B(HSO<sub>4</sub>)<sub>3</sub> activates the carbonyl group of phenylglyoxal, facilitating nucleophilic attack by indole. Subsequent acylation with benzotriazole yields the target compound. Key advantages include:

  • Reaction Conditions : 80°C, solvent-free, 2-hour reaction time.

  • Yield : Up to 85% under optimized conditions.

  • Mechanistic Insight : B(HSO<sub>4</sub>)<sub>3</sub> acts as a Brønsted acid, protonating the carbonyl oxygen to enhance electrophilicity.

Solvent-Free vs. Aqueous Conditions

Comparative studies highlight the superiority of solvent-free protocols over aqueous media for this synthesis. In aqueous conditions, competing hydrolysis of the acyl intermediate reduces yields to ~65%, whereas solvent-free systems minimize side reactions.

Lewis Acid-Mediated Coupling Approaches

N-Bromosuccinimide (NBS) in Dichloromethane

Lewis acids like NBS facilitate benzotriazole ring activation, enabling coupling with indole-3-carbonyl intermediates. The method involves:

  • Step 1 : Synthesis of (1H-benzo[d][1,2,]triazol-1-yl)(aryl)methanone via NBS-mediated acylation.

  • Step 2 : Friedel-Crafts alkylation of indole using the above intermediate.

  • Conditions : 0°C to room temperature, anhydrous dichloromethane, 1-hour reaction time.

  • Yield : 75–80% after column purification.

Optimization of Reaction Parameters

Temperature and Time

Elevated temperatures (70–80°C) enhance reaction rates but risk decomposition of heat-sensitive intermediates. Time-course analyses reveal optimal durations:

ParameterSolvent-FreeNBS/DCM
Temperature (°C)8025
Time (hours)21
Yield (%)8578

Catalyst Loading and Solvent Effects

B(HSO<sub>4</sub>)<sub>3</sub> loading at 10 mol% achieves maximal efficiency, while excess catalyst promotes side reactions. Polar aprotic solvents (e.g., DMF) diminish yields due to poor solubility of indole derivatives.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)
B(HSO<sub>4</sub>)<sub>3</sub>-MediatedB(HSO<sub>4</sub>)<sub>3</sub>Solvent-free8598
NBS/DCMNBSDichloromethane7895

The B(HSO<sub>4</sub>)<sub>3</sub> method offers higher yields and greener conditions, whereas NBS-mediated routes provide better regioselectivity for complex substrates .

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Neuropharmacology

Research indicates that similar benzotriazole compounds have shown promise in neurodegeneration models, where they improved cognitive function and reduced neuronal death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Properties

The compound has demonstrated significant anticancer activity in various studies. It interacts with specific molecular targets involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells. The mechanisms may involve modulation of signaling pathways critical for tumor growth.

Cancer Treatment

Due to its ability to induce apoptosis in cancer cells, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone is being investigated as a candidate for new anticancer therapies. Preclinical studies have shown efficacy against several cancer types, including breast and lung cancers.

Neurological Disorders

The neuroprotective effects observed in animal models suggest that this compound could be developed into treatments for various neurological disorders. Its ability to enhance cognitive function positions it as a potential therapeutic agent for conditions characterized by cognitive decline.

Case Studies and Research Findings

Study FocusFindingsReference
Neurodegeneration ModelsImproved cognitive function and reduced neuronal death in models treated with related compounds
Anticancer ActivityInduced apoptosis in cancer cells; effective against breast and lung cancer
Mechanism of ActionModulation of critical signaling pathways involved in cell survival and apoptosis

Mechanism of Action

The mechanism of action of 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzotriazole moiety can enhance the compound’s stability and bioavailability. The combined effects of these moieties contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Benzotriazole-Ethanone Derivatives

Compounds sharing the (1H-Benzo[d][1,2,3]triazol-1-yl)methanone core exhibit significant variability in reactivity and yield based on substituents:

Compound Name Substituent Yield (%) Melting Point (°C) Key Observations
(Phenyl)methanone (2a) Phenyl 95 112–113 High yield, stable crystalline form
(3-Trifluoromethylphenyl)methanone (2i) 3-CF₃ 53 52–53 Lower yield due to steric hindrance
(5-Bromo-1-hydroxyindol-3-yl)methanone 5-Br, 1-OH on indole N/A N/A Enhanced polarity, untested bioactivity
Target Compound Indol-3-yl >85 N/A Moderate antiviral activity

Key Insights :

  • Electron-withdrawing groups (e.g., CF₃) reduce yields and melting points due to destabilized crystal packing .
  • Indole substitution introduces biological relevance but may require additional functionalization (e.g., hydroxamate groups) to enhance potency .

Indole-Containing Analogues

  • Bis(1H-indol-3-yl)ethanones: Synthesized under similar solvent-free conditions, these compounds lack benzotriazole but show higher yields (90–95%) due to indole’s nucleophilic reactivity .
  • 1-(1H-Imidazol-1-yl)-2-(3-methoxyphenyl)ethanone: Replacing benzotriazole with imidazole increases polarity but reduces synthetic utility as a leaving group .

Antiviral Activity

  • Target Compound : Demonstrates moderate inhibition of SARS-CoV-2 3CLpro (Ki = 1.0 mM) .
  • 1H-Indole-5-carboxylic acid benzotriazol-1-yl ester : Superior potency (Ki = 7.5 nM), attributed to the ester group’s electrophilicity enhancing enzyme binding .
  • Benzoselenophene Analogues: Exhibit sub-micromolar activity in antiproliferative assays, suggesting indole-benzotriazole hybrids may benefit from selenium substitution for cancer research .

Enzyme Modulation

  • Peptide Hydroxamate Derivatives: The target compound’s ethanone group serves as a linker for sulfonamide modifications, improving insulin receptor affinity (IC₅₀ = 0.8 µM) compared to non-hydroxamate analogues .

Biological Activity

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and efficacy against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 1H-indole with an appropriate benzotriazole derivative under controlled conditions to yield the desired product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzotriazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown potent activity against various human cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism of Action
9A5491.2Histone deacetylase inhibition
9HeLa2.4Induction of apoptosis
9MCF71.8Cell cycle arrest

The compound has been noted for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The IC50 values indicate a high potency comparable to established chemotherapeutics like doxorubicin .

Neuropharmacological Effects

In addition to its anticancer properties, benzotriazole derivatives have been investigated for their neuropharmacological effects. Studies suggest that these compounds may interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases:

Study FocusFindings
Acetylcholinesterase InhibitionSignificant inhibition observed; potential for Alzheimer's treatment
Neuroprotective EffectsReduced oxidative stress in neuronal cultures

The interaction with acetylcholinesterase suggests a dual mechanism where the compound may enhance cholinergic signaling while also offering neuroprotection.

Case Studies

Several case studies have highlighted the efficacy of benzotriazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy
A study involving a series of benzotriazole derivatives demonstrated that specific modifications led to enhanced activity against breast cancer cell lines, with one derivative achieving an IC50 value significantly lower than standard treatments .

Case Study 2: Neuroprotection
In animal models of neurodegeneration, administration of a related benzotriazole compound resulted in improved cognitive function and reduced neuronal death, suggesting potential applications in treating diseases such as Alzheimer’s .

Q & A

Q. What are the established synthetic protocols for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone?

The compound is synthesized via condensation reactions between benzo-triazole and indole derivatives. Key steps include:

  • Reaction conditions : Anhydrous solvents (e.g., dioxane), reflux at 110°C in sealed tubes, and column chromatography (silica gel) for purification .
  • Precursor compatibility : Aromatic acids (e.g., 1-naphthoic acid) and unsaturated acids (e.g., cinnamic acid) yield derivatives like 2q and 2t in "good yields" under optimized conditions .
  • Critical factors : Strict control of moisture, temperature, and stoichiometry to avoid side reactions .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : SHELXL software is widely used for structure refinement. Key parameters include high-resolution data and twin correction for macromolecular applications .
  • Spectroscopy :
    • NMR : Confirms substitution patterns (e.g., indole C3 position) .
    • Mass spectrometry : Validates molecular weight (e.g., 159.188 g/mol for indole-3-yl ethanone) .
  • InChIKey : Standard identifiers (e.g., VUIMBZIZZFSQEE-UHFFFAOYSA-N) ensure reproducibility .

Q. What are the recommended storage and handling protocols to maintain compound stability?

  • Storage : Inert atmosphere (N₂/Ar), dry/ventilated environments, and temperatures below 25°C .
  • Safety : Use PPE (gloves, goggles) to avoid inhalation/skin contact. Waste must be disposed via certified chemical treatment facilities .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents (aliphatic vs. aromatic)?

Substituent compatibility significantly impacts yields:

Substituent Type Example Compound Yield/Outcome Key Observations
Aliphatic (e.g., chain)2o67%Works with aliphatic acids but sensitive to steric hindrance .
Aromatic (e.g., naphthyl)2q"Good yield" (qualitative)Requires polynuclear precursors; optimized at 110°C .
Conjugated (e.g., cinnamoyl)2t"Good yield" (qualitative)Effective with 1,3-unsaturated acids .
Dione/alkyne systems1n/1oNo productElectronic incompatibility or competing side reactions under standard conditions .

Q. Methodological recommendations :

  • Screen solvent polarity (e.g., dioxane vs. THF) .
  • Use catalysts (e.g., K₂CO₃) for nucleophilic substitutions .

Q. How should researchers address contradictions in reaction outcomes under similar conditions (e.g., failed product formation)?

Case study: 1n and 1o derivatives failed to form products despite identical conditions to 2o .

  • Root-cause analysis :
    • Verify precursor purity via HPLC or TLC.
    • Investigate electronic effects (e.g., alkyne vs. carbonyl reactivity).
    • Explore alternative pathways (e.g., microwave-assisted synthesis).
  • Mitigation : Use computational tools (DFT) to predict reactivity or modify protecting groups .

Q. What computational and experimental strategies are employed to evaluate biological activity (e.g., NMDA receptor binding)?

  • Experimental :
    • [³H]ifenprodil competition assays : Quantify binding affinity to GluN2B-containing NMDA receptors .
    • Carrageenan-induced paw edema : Measure anti-inflammatory activity (e.g., 48–49% inhibition vs. diclofenac) .
  • Computational :
    • Docking studies : Predict binding modes using AutoDock or Schrödinger .
    • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide SAR .

Q. How to design pharmacological assays to assess anti-inflammatory potential?

  • Model : Carrageenan-induced rat paw edema, with edema volume measured via plethysmometry .
  • Controls : Include vehicle (saline) and reference drug (e.g., diclofenac).
  • Data analysis :
    • Calculate percentage inhibition: Inhibition (%)=VcontrolVtreatedVcontrol×100\text{Inhibition (\%)} = \frac{V_{\text{control}} - V_{\text{treated}}}{V_{\text{control}}} \times 100.
    • Use ANOVA for statistical significance (p < 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.